![molecular formula C6H5N6O3- B11085722 2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11085722.png)
2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
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Overview
Description
2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate: is a chemical compound with the following properties:
Molecular Formula: C6H6N4O
Molecular Weight: 150.1380 g/mol
IUPAC Standard InChI: InChI=1S/C6H6N4O/c1-4-2-5(11)10-6(9-4)7-3-8-10/h2-3,11H,1H3
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the introduction of amino and nitro groups onto the triazolo[1,5-a]pyrimidine scaffold. Specific methods may vary, but common synthetic strategies include:
Nitration: Introduction of the nitro group (NO2) using appropriate reagents.
Amination: Conversion of a precursor compound to the amino derivative.
Industrial Production:: Industrial-scale production typically employs efficient and scalable methods to synthesize this compound. Details on specific industrial processes would require further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions may occur.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4).
Amination: Ammonia (NH3) or amine derivatives.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Nitration may yield the corresponding nitro derivative.
- Amination could lead to the amino-substituted compound.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in drug discovery or as a probe for biological studies.
Medicine: Investigated for pharmacological effects.
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H5N6O3- |
---|---|
Molecular Weight |
209.14 g/mol |
IUPAC Name |
2-amino-5-methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate |
InChI |
InChI=1S/C6H6N6O3/c1-2-3(12(14)15)4(13)11-6(8-2)9-5(7)10-11/h13H,1H3,(H2,7,10)/p-1 |
InChI Key |
OBQKQAZKIKCENS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1[N+](=O)[O-])[O-])N |
Origin of Product |
United States |
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